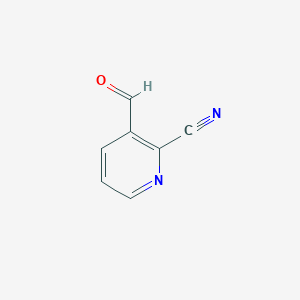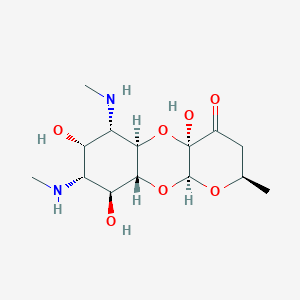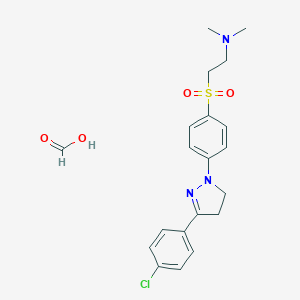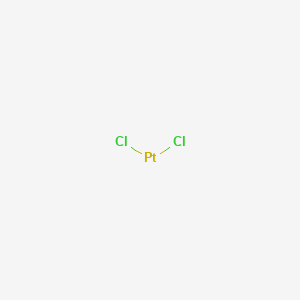
Platinum(II) chloride
Vue d'ensemble
Description
Platinum(II) chloride is a chemical compound that has been extensively studied due to its interesting properties and potential applications. Research has focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of platinum(II) chloride complexes often involves the use of ligands to create various coordination environments around the platinum center. For instance, complexes with sigma-alkynyl auxiliaries have been synthesized to tune photo- and electrophosphorescence properties . Additionally, cyclometalation with N=C=N-coordinating dipyridylbenzene ligands has been employed to produce highly luminescent platinum(II) complexes . Asymmetric cis- and trans-platinum(II) compounds have also been synthesized, with their crystal structures determined, providing insight into their molecular configurations .
Molecular Structure Analysis
The molecular structure of platinum(II) chloride complexes is crucial in determining their reactivity and properties. X-ray crystallography has been used to reveal the Pt-(CC) ligation and various intermolecular interactions in complexes with sigma-alkynyl ligands . Similarly, the crystal structure of cyclometalated complexes with N=C=N-coordinating ligands has been reported, showing intense luminescence . The asymmetric substitution in platinum(II) complexes has been shown to affect their reactivity with DNA fragments, as evidenced by the different structures of cis- and trans-Pt(II) compounds .
Chemical Reactions Analysis
Platinum(II) chloride complexes undergo various chemical reactions that are significant in the context of their applications. For example, the reactions of asymmetric platinum(II) complexes with DNA fragments have been studied, which is relevant to their potential use in chemotherapy . The modification of platinum(II) antitumor complexes with sulfur ligands has led to the synthesis of new mono- and dinuclear platinum(II) complexes, expanding the range of potential medicinal applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of platinum(II) chloride complexes are diverse and depend on their molecular structure. Complexes with sigma-alkynyl ligands display good thermal stability and intense phosphorescence, with emission energies sensitive to solvent polarity and the electronic properties of the ligands . The luminescent properties of complexes with N=C=N-coordinating ligands are characterized by highly structured emission spectra and long lifetimes, attributed to an excited state of primarily (3)pi-pi character . The photophysics of complexes containing a fluorenyl component have been systematically investigated, revealing the influence of electron-donating or electron-withdrawing substituents on their photophysical behavior .
Applications De Recherche Scientifique
-
Inhibition of β-Amyloid Aggregation
- Application : Platinum(II) complexes have been studied for their effects on β-Amyloid aggregation, which is relevant to neurodegenerative diseases like Alzheimer’s .
- Method : Platinum(II) complexes were found to repress amyloid aggregation in a dose-dependent way .
- Results : The study found that one of the complexes, Pt-terpy, induced soluble β-structures of monomeric Aβ 21–40, thus limiting self-recognition. It also demonstrated the ability to reduce the cytotoxicity of amyloid peptide in human SH-SY5Y neuroblastoma cells .
-
Synthesis and Characterization of Platinum(II) and Palladium(II) Complexes
- Application : Platinum(II) chloride is used in the synthesis and characterization of new platinum(II) and palladium(II) complexes with substituted terpyridine ligands .
- Method : Platinum(II) chloride is reacted with substituted terpyridine ligands to form the desired complexes .
- Results : The synthesized complexes showed relevant cytotoxicity for selected cancer cell lines .
-
Fabrication of Ag-nanostructured grid transparent conductive electrodes
-
Catalyst for Cyclization of 1‐(indole‐2‐yl)‐2,3‐allenols
- Application : Platinum(II) chloride can be used to catalyze the cyclization of 1‐(indole‐2‐yl)‐2,3‐allenols to form polysubstituted carbazoles .
- Method : Platinum(II) chloride is added to the reaction mixture containing 1‐(indole‐2‐yl)‐2,3‐allenols .
- Results : The cyclization reaction results in the formation of polysubstituted carbazoles .
-
Catalyst for Intramolecular C−N Bond Addition of Amides to Alkynes
- Application : Platinum(II) chloride can be used as a catalyst for intramolecular C−N bond addition of amides to alkynes .
- Method : Platinum(II) chloride is added to the reaction mixture containing amides and alkynes .
- Results : The reaction results in the formation of cyclic compounds through intramolecular C−N bond addition .
-
Catalyst for Cycloisomerization Reactions of Hydroxylated Enynes
- Application : Platinum(II) chloride can be used as a catalyst for cycloisomerization reactions of hydroxylated enynes .
- Method : Platinum(II) chloride is added to the reaction mixture containing hydroxylated enynes .
- Results : The reaction results in the formation of cyclic compounds through cycloisomerization .
Safety And Hazards
Propriétés
IUPAC Name |
dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUSRZJUQMOHH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtCl2, Cl2Pt | |
| Record name | Platinum(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Platinum(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064901 | |
| Record name | Platinium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greyish-green to brown solid; [Merck Index] Deep brown solid; Slightly soluble in water; [MSDSonline] | |
| Record name | Platinous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6733 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insol in water, alcohol, ether; sol in hydrochloric acid, Soluble in ammonium hydroxide; insoluble in cold water | |
| Record name | PLATINOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.87 | |
| Record name | PLATINOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Platinum(II) chloride | |
Color/Form |
Grayish-green to brown powder, Olive green hexagonal crystals | |
CAS RN |
10025-65-7 | |
| Record name | Platinum dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum chloride (PtCl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
581 °C decomposes | |
| Record name | PLATINOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

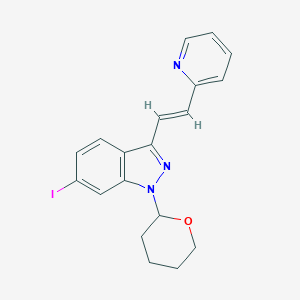
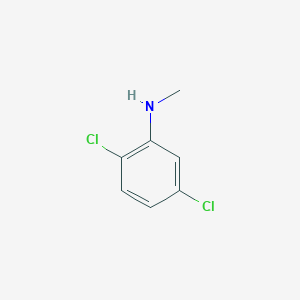
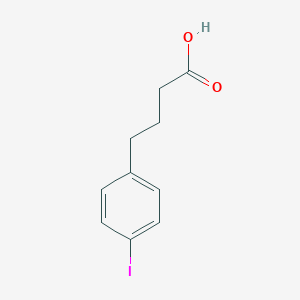

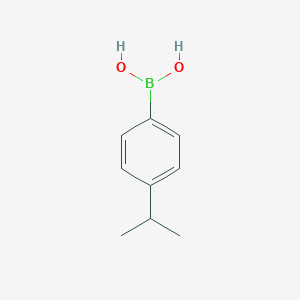


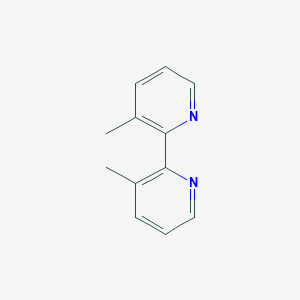


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
